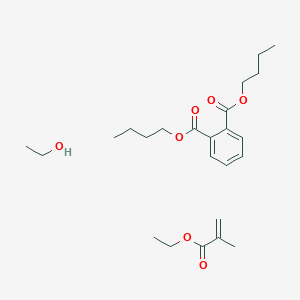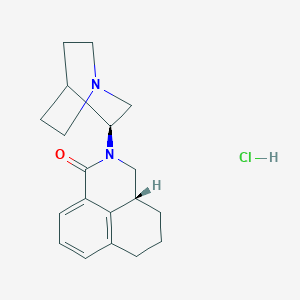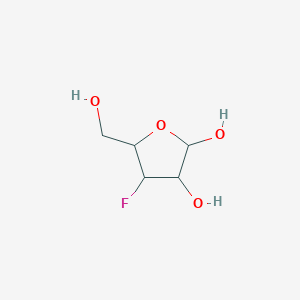
3-Fluoro-3-deoxy-D-xylofuranose
Overview
Description
3-Fluoro-3-deoxy-D-xylofuranose is an indispensable biomedical compound with immense therapeutic potential . It exhibits a distinctive molecular structure and exemplifies a novel avenue for the creation of antiviral pharmaceuticals and targeted interventions against viral infections .
Synthesis Analysis
The synthesis of 3-Fluoro-3-deoxy-D-xylofuranose employs a D- to L-sugar translation strategy, and involves an enzymatic oxidation of 3-deoxy-3-fluoro-L-fucitol . The synthesis of this compound has been achieved using Suzuki and Stille cross-coupling reactions .
Molecular Structure Analysis
The 3-Fluoro-3-deoxy-D-xylofuranose molecule contains a total of 19 bond(s). There are 10 non-H bond(s), 1 rotatable bond(s), 1 five-membered ring(s), 3 hydroxyl group(s), 1 primary alcohol(s), 1 secondary alcohol(s), 1 ether(s) (aliphatic) and 1 Oxolane(s) .
Chemical Reactions Analysis
The 3-Fluoro-3-deoxy-D-xylofuranose molecule has been used in the structure elucidation of fluorinated compounds embedded in complex mixtures . The transformation most likely diverges from the SN1 or SN2 pathway, but instead operates via a neighbouring-group participation .
Physical And Chemical Properties Analysis
3-Fluoro-3-deoxy-D-xylofuranose has a molecular weight of 152.121 Da . It is a compound useful in organic synthesis . It has a melting point of 127 °C and a boiling point of 403.1±45.0 °C (Predicted). Its density is 1.415±0.06 g/cm3 (Predicted) .
Scientific Research Applications
1. Synthesis of 3’-Fluorinated Purine Nucleosides
- Application Summary: 3’-Fluorinated purine nucleosides were synthesized using 3-Fluoro-3-deoxy-D-xylofuranose as a common intermediate . These nucleosides are important because they have shown potent antimetabolite activity, which is useful in the treatment of cancers and viral infections .
- Methods of Application: The synthesis involved the use of Suzuki and Stille cross-coupling reactions to efficiently construct fifteen 3’-fluororibose purine nucleosides and eight 3’-fluororibose 2-chloro/2-aminopurine nucleosides with various substituents at position 6 of the purine ring .
- Results or Outcomes: The synthesized 3’-fluorine purine nucleoside analogues displayed potent tumor cell growth inhibition activity at sub- or low micromolar concentration .
2. Chemoenzymatic Synthesis of 3-Deoxy-3-Fluoro-L-Fucose
- Application Summary: 3-Deoxy-3-fluoro-L-fucose was synthesized using a D- to L-sugar translation strategy, which involved an enzymatic oxidation of 3-deoxy-3-fluoro-L-fucitol . This compound can be enzymatically incorporated into glycoconjugates, making it a valuable chemical probe in glycobiology .
- Methods of Application: The synthesis involved an enzymatic oxidation of 3-deoxy-3-fluoro-L-fucitol. The resulting 3-deoxy-3-fluoro-L-fucose was then activated using an α-1,2 and an α-1,3 fucosyltransferase to obtain two fluorinated trisaccharides .
- Results or Outcomes: The successful synthesis of 3-deoxy-3-fluoro-L-fucose and its incorporation into glycoconjugates demonstrated its potential as a novel versatile chemical probe in glycobiology .
Safety And Hazards
properties
IUPAC Name |
(3S,4R,5R)-4-fluoro-5-(hydroxymethyl)oxolane-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO4/c6-3-2(1-7)10-5(9)4(3)8/h2-5,7-9H,1H2/t2-,3+,4-,5?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBLAOXQXYQYNW-IOVATXLUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)O)O)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@H](C(O1)O)O)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001305130 | |
| Record name | 3-Deoxy-3-fluoro-D-xylofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001305130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-3-deoxy-D-xylofuranose | |
CAS RN |
238418-63-8 | |
| Record name | 3-Deoxy-3-fluoro-D-xylofuranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=238418-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Deoxy-3-fluoro-D-xylofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001305130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B118047.png)
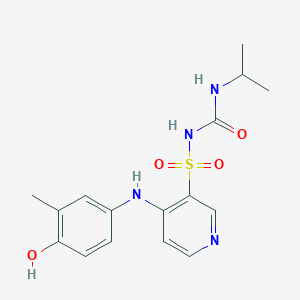
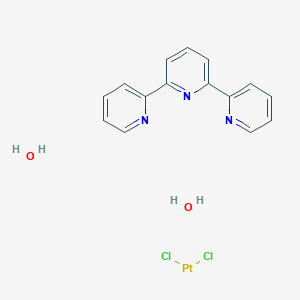

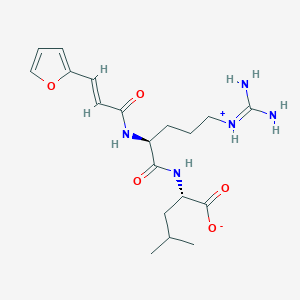
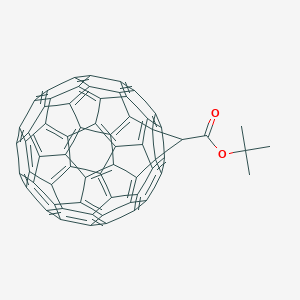
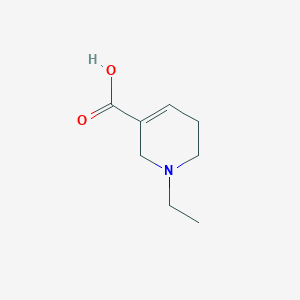
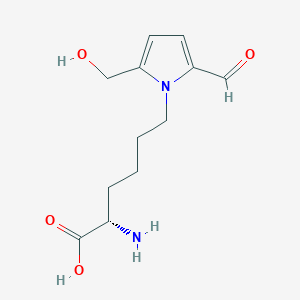
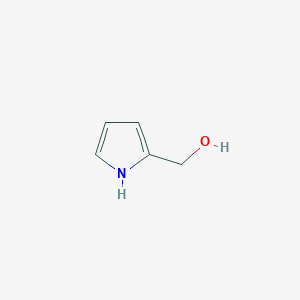
![sodium;2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate](/img/structure/B118071.png)
